N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
“N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic compound. It contains a tetrahydronaphthalen-1-yl group, an imidazo[1,2-b]pyridazine group, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic reactions. For example, N-aryl-piperazine compounds can be synthesized by targeting the substituent in the 2-position of the aryl linked to the piperazine ring .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalen-1-yl group is a partially hydrogenated derivative of naphthalene . The imidazo[1,2-b]pyridazine group is a bicyclic structure containing nitrogen atoms. The carboxamide group consists of a carbonyl (C=O) and an amine (NH2).Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups offers various sites for reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antidepressant Activity
One significant application of compounds related to N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide is in the field of antidepressant drugs. A study found that certain structural analogs of this compound, such as trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine, exhibited marked antidepressant activity, surpassing that of traditional antidepressants like imipramine (Shukla et al., 1992).
Anticancer and Antagonist Properties
Another application is in anticancer treatments. For instance, a full antagonist of the androgen receptor, identified as N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, demonstrated significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). This research highlights the potential use of imidazo[1,2-a]pyrimidine moiety in anticancer drugs (Linton et al., 2011).
Thromboxane A2 Synthase Inhibition
Compounds like N-imidazol-1-yl derivatives of 1,2-dihydronaphthalene and 1,2,3,4-tetrahydronaphthalene have been synthesized and evaluated as inhibitors of thromboxane A2 synthase. These compounds showed promising activity in ex vivo experiments and are considered for clinical investigation (Cozzi et al., 1991).
Anti-Asthmatic Activities
A series of novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among them, certain compounds displayed excellent anti-asthmatic activity, suggesting their potential use in treating asthma (Kuwahara et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(15-8-9-16-18-10-11-21(16)20-15)19-14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,8-11,14H,3,5,7H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGOQKKYVZSVBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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